molecular formula C20H16O6 B11466035 2-[1,5-Di(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid

2-[1,5-Di(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid

Cat. No.: B11466035
M. Wt: 352.3 g/mol
InChI Key: NHZAIYVSLJMMPT-UHFFFAOYSA-N
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Description

2-[1,5-bis(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a pentanedione structure, which is further substituted with two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,5-bis(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pentanedione Intermediate: The initial step involves the preparation of 1,5-dioxopentane, which can be synthesized through the aldol condensation of acetone and succinic anhydride.

    Furan Ring Introduction: The furan rings are introduced via a Friedel-Crafts acylation reaction, where furan reacts with the pentanedione intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Benzoic Acid Attachment: The final step involves the coupling of the furan-substituted pentanedione with benzoic acid. This can be achieved through esterification followed by hydrolysis to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[1,5-bis(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl groups in the pentanedione moiety can be reduced to alcohols.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitrobenzoic acids or sulfonic acids.

Scientific Research Applications

2-[1,5-bis(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[1,5-bis(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid involves its interaction with specific molecular targets. The furan rings and the benzoic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[1,5-bis(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid: Unique due to the presence of both furan rings and a benzoic acid moiety.

    Furan-2-carboxylic acid: Lacks the pentanedione structure.

    Benzoic acid derivatives: May not contain furan rings.

Uniqueness

2-[1,5-bis(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

2-[1,5-bis(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid

InChI

InChI=1S/C20H16O6/c21-16(18-7-3-9-25-18)11-13(12-17(22)19-8-4-10-26-19)14-5-1-2-6-15(14)20(23)24/h1-10,13H,11-12H2,(H,23,24)

InChI Key

NHZAIYVSLJMMPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)C2=CC=CO2)CC(=O)C3=CC=CO3)C(=O)O

Origin of Product

United States

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